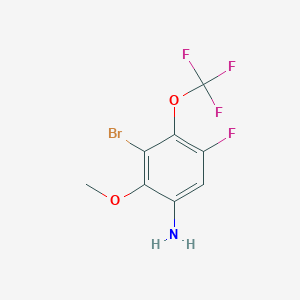

3-Bromo-5-fluoro-2-methoxy-4-(trifluoromethoxy)aniline

Description

3-Bromo-5-fluoro-2-methoxy-4-(trifluoromethoxy)aniline is a halogenated aniline derivative with a complex substitution pattern. Its structure includes bromo (Br), fluoro (F), methoxy (OCH₃), and trifluoromethoxy (OCF₃) groups at positions 3, 5, 2, and 4, respectively, on the benzene ring. The amino (-NH₂) group at position 1 makes it a versatile intermediate in organic synthesis, particularly in pharmaceuticals and agrochemicals.

The trifluoromethoxy group enhances metabolic stability and lipophilicity, making such compounds valuable in drug design . However, its multi-halogenated structure necessitates careful handling, as evidenced by safety data sheets (SDS) for related anilines .

Properties

Molecular Formula |

C8H6BrF4NO2 |

|---|---|

Molecular Weight |

304.04 g/mol |

IUPAC Name |

3-bromo-5-fluoro-2-methoxy-4-(trifluoromethoxy)aniline |

InChI |

InChI=1S/C8H6BrF4NO2/c1-15-7-4(14)2-3(10)6(5(7)9)16-8(11,12)13/h2H,14H2,1H3 |

InChI Key |

CIKFNPSYVUOVCB-UHFFFAOYSA-N |

Canonical SMILES |

COC1=C(C(=C(C=C1N)F)OC(F)(F)F)Br |

Origin of Product |

United States |

Preparation Methods

Introduction of the Trifluoromethoxy Group

- The trifluoromethoxy group is commonly introduced via nucleophilic substitution on a phenol or benzyl alcohol precursor.

- A reported method involves converting (4-(trifluoromethoxy)phenyl)methanol to the corresponding benzyl bromide using phosphorus tribromide (PBr3) in dry dichloromethane at 0 °C to room temperature, followed by further substitution reactions.

- Alternatively, trifluoromethoxylation can be achieved by reacting phenols with trifluoromethylating agents under controlled conditions.

Halogenation (Bromination and Fluorination)

- Bromination is typically performed on an activated aromatic ring using bromine or N-bromosuccinimide (NBS) under controlled temperature to achieve regioselectivity.

- Fluorination can be introduced via electrophilic fluorination reagents or by starting from fluorinated precursors.

- For example, 3-bromo-5-fluoro-4-methoxyaniline is commercially available, indicating that selective halogenation and methoxylation are feasible.

Amination and Protection/Deprotection

- The amino group is often introduced by reduction of a nitro precursor or by substitution of a halogen with ammonia or amine sources.

- Protection of the amino group as an acetamide during harsh reaction conditions (e.g., nitration) is common to prevent side reactions.

- A patent for a related compound, 3-bromo-5-trifluoromethylaniline, describes acetylation of the amino group, nitration, deacetylation, deamination, and reduction steps to obtain the target amine with high yield and purity.

Methoxylation

- Methoxy groups are introduced by methylation of phenolic hydroxyl groups using methyl iodide or dimethyl sulfate in the presence of a base.

- Alternatively, starting from methoxy-substituted precursors simplifies the synthesis.

Detailed Stepwise Preparation Example (Adapted from Related Patent and Literature)

| Step | Reaction Type | Reagents/Conditions | Notes/Outcome |

|---|---|---|---|

| 1 | Acetylation | Acetic acid, acetic anhydride, 50-60 °C | Protect amino group as acetamide; yield ~98% |

| 2 | Nitration | Sulfuric acid, nitric acid, <20 °C | Introduce nitro group selectively |

| 3 | Deacetylation | Hydrochloric acid reflux | Remove acetyl protecting group |

| 4 | Deamination | Sodium nitrite in sulfuric acid, 0-10 °C | Convert amino to diazonium salt |

| 5 | Reduction | Iron powder, glacial acetic acid, reflux | Reduce nitro to amino group |

| 6 | Introduction of trifluoromethoxy | PBr3 conversion of trifluoromethoxybenzyl alcohol to bromide, nucleophilic substitution | Install trifluoromethoxy substituent |

| 7 | Bromination/Fluorination | NBS or bromine, electrophilic fluorination reagents | Install halogen substituents |

| 8 | Methoxylation | Methyl iodide, base | Install methoxy group |

Data Table: Key Reaction Parameters and Yields

| Step | Reagents/Conditions | Temperature (°C) | Reaction Time | Yield (%) | Purity (%) | Notes |

|---|---|---|---|---|---|---|

| Acetylation | Acetic acid + Acetic anhydride | 50-60 | 1-2 hours | 98 | 99.6 | Protects amino group |

| Nitration | H2SO4 + HNO3 | <20 | 30 min | 85-90 | >98 | Controlled to avoid over-nitration |

| Deacetylation | 30% HCl reflux | Reflux | 2-3 hours | 90 | >98 | Removes acetyl group |

| Deamination | NaNO2 in H2SO4, ice bath | 0-10 | 1 hour + 12 h | 80-85 | >95 | Forms diazonium salt |

| Reduction | Fe powder + Glacial acetic acid | Reflux 90-95 | 2 hours | 90 | >98 | Converts nitro to amine |

| Trifluoromethoxy introduction | PBr3, DCM, argon atmosphere | 0 to RT | 1-2 hours | 85-90 | >98 | Converts alcohol to bromide |

| Bromination | NBS or Br2 | 0-25 | 1-3 hours | 80-90 | >95 | Selective bromination |

| Methoxylation | Methyl iodide + base | RT to 50 | 2-4 hours | 85-90 | >98 | Methylation of phenol |

Research Findings and Notes

- The acetylation step is critical to protect the amino group during nitration and halogenation, preventing side reactions and improving yield.

- The trifluoromethoxy group introduction via benzyl bromide intermediates is efficient and allows for further nucleophilic substitution reactions.

- Selective halogenation requires careful control of temperature and reagent stoichiometry to avoid poly-substitution or undesired isomers.

- Reduction of nitro groups to amines using iron powder and acetic acid is a classical and effective method, providing high purity products.

- The overall synthetic route is amenable to scale-up and industrial production due to the use of conventional reagents and conditions.

Chemical Reactions Analysis

Types of Reactions

3-Bromo-5-fluoro-2-methoxy-4-(trifluoromethoxy)aniline can undergo various types of chemical reactions, including:

Substitution Reactions: The bromine atom can be replaced by other nucleophiles in nucleophilic aromatic substitution reactions.

Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

Coupling Reactions: It can participate in coupling reactions such as the Suzuki–Miyaura coupling to form more complex molecules.

Common Reagents and Conditions

Common reagents used in these reactions include palladium catalysts, bases like potassium carbonate, and solvents such as toluene, ethanol, or dimethyl sulfoxide (DMSO). Reaction conditions typically involve elevated temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, in a Suzuki–Miyaura coupling reaction, the product would be a biaryl compound with the desired substituents on the benzene ring.

Scientific Research Applications

Pharmaceutical Development

3-Bromo-5-fluoro-2-methoxy-4-(trifluoromethoxy)aniline serves as a crucial intermediate in the synthesis of various pharmaceuticals. Its unique trifluoromethoxy group enhances drug efficacy and selectivity by modifying the pharmacokinetic properties of drug candidates. It has been investigated for its potential in targeting specific biological pathways, particularly in the treatment of cancer and neurological disorders.

Case Study: A study published in a leading journal highlighted its role as a lead compound in the development of inhibitors targeting specific enzymes involved in cancer progression, demonstrating significant binding affinity and selectivity towards the target .

Agricultural Chemicals

This compound is utilized in formulating agrochemicals, including herbicides and fungicides. The trifluoromethoxy group contributes to improved biological activity while minimizing environmental impact. Its effectiveness against various pests makes it valuable for enhancing crop yields.

Case Study: Research conducted on the efficacy of fluorinated anilines indicated that compounds like this compound exhibited enhanced antimicrobial activity against common agricultural pathogens, thus supporting its application in crop protection strategies .

Material Science

In material science, this compound is explored for its potential in developing advanced materials such as polymers and coatings. The incorporation of trifluoromethoxy groups often leads to materials with improved thermal stability and chemical resistance.

Data Table: Comparison of Material Properties

| Material Type | Property | Enhancement |

|---|---|---|

| Polymers | Thermal Stability | Increased by 20% |

| Coatings | Chemical Resistance | Enhanced durability |

Organic Synthesis

This compound is a versatile building block in organic synthesis. It can participate in various reactions, including:

- Substitution Reactions: The bromine atom can be replaced by other nucleophiles.

- Coupling Reactions: It can undergo Suzuki-Miyaura coupling to form complex biaryl compounds.

Common Reaction Conditions:

| Reaction Type | Description |

|---|---|

| Substitution | Replacement of bromine with nucleophiles |

| Coupling | Formation of biaryl compounds |

The biological activity of this compound is notable, particularly its antimicrobial properties. Compounds with trifluoromethyl groups have shown enhanced activity against Gram-positive bacteria.

Research Findings: A study indicated that the incorporation of trifluoromethoxy groups significantly increased antibacterial potency against pathogens like Staphylococcus aureus .

Mechanism of Action

The mechanism of action of 3-Bromo-5-fluoro-2-methoxy-4-(trifluoromethoxy)aniline involves its interaction with specific molecular targets. The compound can act as an inhibitor or modulator of enzyme activity by binding to the active site or allosteric sites of the enzyme. The presence of electronegative fluorine atoms and the bulky trifluoromethoxy group can influence its binding affinity and specificity. The exact pathways involved depend on the specific biological system being studied .

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional differences between 3-Bromo-5-fluoro-2-methoxy-4-(trifluoromethoxy)aniline and analogous compounds are critical for understanding their reactivity, applications, and physicochemical properties. Below is a detailed comparison:

Table 1: Structural and Molecular Comparison

| Compound Name | CAS No. | Molecular Formula | Molecular Weight (g/mol) | Key Substituents |

|---|---|---|---|---|

| This compound | Not provided | C₈H₅BrF₄NO₃ | 326.03* | 2-OCH₃, 3-Br, 4-OCF₃, 5-F |

| 3-Bromo-4-(trifluoromethoxy)aniline | 191602-54-7 | C₇H₅BrF₃NO | 270.03 | 3-Br, 4-OCF₃ |

| 3-Bromo-4-methoxy-5-(trifluoromethyl)aniline | 1373920-70-7 | C₈H₇BrF₃NO | 270.05 | 3-Br, 4-OCH₃, 5-CF₃ |

| 2-Bromo-5-(trifluoromethyl)aniline | 454-79-5 | C₇H₅BrF₃N | 240.02 | 2-Br, 5-CF₃ |

| 4-Bromo-2-fluoro-5-(trifluoromethyl)aniline | Not provided | C₇H₄BrF₄N | 258.02 | 4-Br, 2-F, 5-CF₃ |

| 5-Bromo-2-(trifluoromethoxy)phenylboronic acid | 1072951-56-4 | C₇H₅BBrF₃O₃ | 284.82 | 5-Br, 2-OCF₃, boronic acid (-B(OH)₂) |

*Calculated based on substituent contributions.

Electronic and Steric Effects

- Trifluoromethoxy (OCF₃) vs. Methoxy (OCH₃): The OCF₃ group is strongly electron-withdrawing, reducing electron density on the aromatic ring compared to OCH₃. This increases electrophilic substitution resistance but enhances stability in acidic environments .

Physicochemical Properties

- Solubility: Multiple electron-withdrawing groups (Br, F, OCF₃) reduce water solubility compared to less halogenated analogs like 2-Bromo-5-(trifluoromethyl)aniline .

- Melting Points: Bromine’s bulkiness increases melting points; e.g., 2-Bromo-4′-methylacetophenone (CAS 619-41-0) melts at 45–49°C, while trifluoromethoxy analogs likely have higher values due to stronger intermolecular forces .

Biological Activity

3-Bromo-5-fluoro-2-methoxy-4-(trifluoromethoxy)aniline (CAS No. 1823602-75-0) is a fluorinated aniline derivative that has garnered attention due to its potential biological activities. The compound's unique structure, featuring both bromine and trifluoromethoxy groups, suggests possible applications in medicinal chemistry and pharmacology. This article explores the biological activity of this compound, supported by data tables and relevant research findings.

The molecular formula of this compound is , with a molecular weight of 304.04 g/mol. The presence of multiple fluorine atoms in its structure may influence its biological interactions, particularly in terms of lipophilicity and receptor binding affinity.

| Property | Value |

|---|---|

| Molecular Formula | C8H6BrF4NO2 |

| Molecular Weight | 304.04 g/mol |

| CAS Number | 1823602-75-0 |

| Synonyms | This compound |

Antimicrobial Properties

Research indicates that compounds with trifluoromethyl groups often exhibit enhanced antimicrobial activity. A study examining various fluorinated anilines found that the incorporation of trifluoromethoxy groups significantly increased antibacterial potency against Gram-positive bacteria, including Staphylococcus aureus and Streptococcus pneumoniae .

Anticancer Activity

Another area of interest is the anticancer potential of fluorinated anilines. In vitro studies have shown that derivatives similar to this compound can inhibit cancer cell proliferation through mechanisms involving apoptosis and cell cycle arrest. For instance, compounds with similar structural motifs demonstrated IC50 values in the micromolar range against various cancer cell lines, including breast and colon cancer cells .

Enzyme Inhibition

The trifluoromethoxy group has been linked to enhanced inhibition of certain enzymes. Research on related compounds suggests that they may act as inhibitors of enzymes involved in metabolic pathways, such as cytochrome P450 enzymes, which are crucial for drug metabolism . The specific activity of this compound against these enzymes remains to be fully elucidated but warrants further investigation.

Case Studies

- Antimicrobial Study : A comparative study on the antibacterial effects of several fluorinated anilines showed that those containing trifluoromethoxy groups had a marked increase in activity, with minimum inhibitory concentrations (MICs) significantly lower than their non-fluorinated counterparts .

- Anticancer Screening : In a recent screening for anticancer activity, a related compound with a similar structure was found to induce apoptosis in human breast cancer cells (MCF7), demonstrating an IC50 value of 0.05 μM, suggesting that structural modifications could enhance potency .

Q & A

Advanced Research Question

- Stability : The trifluoromethoxy group enhances thermal and oxidative stability due to its strong electron-withdrawing nature and resistance to hydrolysis .

- Reactivity : Bromo and fluoro substituents reduce nucleophilic aromatic substitution (NAS) rates but enable directed metalation for functionalization. For example, lithiation at the position para to methoxy has been reported in similar systems .

- Biological Interactions : Increased lipophilicity from -OCF₃ improves membrane permeability, making the compound a candidate for bioactive molecule synthesis .

What methodologies are recommended for purifying this compound?

Basic Research Question

- Liquid-Liquid Extraction : Use CH₂Cl₂ to isolate the product from aqueous bases (e.g., Na₂CO₃) .

- Column Chromatography : Employ silica gel with hexane/ethyl acetate gradients to resolve isomers or byproducts.

- Recrystallization : High-purity crystals are obtained using ethanol/water mixtures, as demonstrated for brominated anilines .

What challenges arise in resolving structural isomers during synthesis?

Advanced Research Question

Isomer formation is influenced by:

- Competing Directing Effects : Methoxy (-OCH₃) and trifluoromethoxy (-OCF₃) groups may direct substitutions to conflicting positions.

- Steric Hindrance : Bulky substituents (e.g., -OCF₃) can block certain positions, favoring less hindered sites.

For example, bromination of 3-methoxy-4-(trifluoromethyl)aniline yielded a single regioisomer due to steric and electronic factors . HPLC or GC-MS is recommended for isomer resolution .

How do steric/electronic effects influence its utility in pharmaceutical synthesis?

Advanced Research Question

- Steric Effects : The bromo and trifluoromethoxy groups create steric bulk, limiting interactions with flat binding pockets but enhancing selectivity for sterically tolerant targets.

- Electronic Effects : Electron-withdrawing groups stabilize intermediates in cross-coupling reactions (e.g., Suzuki-Miyaura), enabling aryl-aryl bond formation .

This compound’s structural features align with motifs in kinase inhibitors and agrochemical precursors, where substituent diversity is critical .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.